Cas no 2306268-84-6 (6-methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride)
![6-methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride structure](https://ja.kuujia.com/scimg/cas/2306268-84-6x500.png)
6-methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride 化学的及び物理的性質
名前と識別子
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- 6-methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride
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- インチ: 1S/C6H12N2.ClH/c1-8-4-5-2-7-3-6(5)8;/h5-7H,2-4H2,1H3;1H
- InChIKey: GUGUJFPNSQEOIM-UHFFFAOYSA-N
- ほほえんだ: CN1CC2CNCC12.Cl
6-methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05360-1-250MG |
6-methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride |
2306268-84-6 | 95% | 250MG |
¥ 2,052.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05360-1-500MG |
6-methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride |
2306268-84-6 | 95% | 500MG |
¥ 3,418.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05360-1-10G |
6-methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride |
2306268-84-6 | 95% | 10g |
¥ 25,608.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05360-1-100MG |
6-methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride |
2306268-84-6 | 95% | 100MG |
¥ 1,280.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05360-1-1g |
6-methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride |
2306268-84-6 | 95% | 1g |
¥5121.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05360-1-5G |
6-methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride |
2306268-84-6 | 95% | 5g |
¥ 15,364.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05360-1-1G |
6-methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride |
2306268-84-6 | 95% | 1g |
¥ 5,121.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05360-1-5g |
6-methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride |
2306268-84-6 | 95% | 5g |
¥15365.0 | 2024-04-22 | |
Ambeed | A537398-1g |
6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride |
2306268-84-6 | 98% | 1g |
$799.0 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05360-1-500mg |
6-methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride |
2306268-84-6 | 95% | 500mg |
¥3419.0 | 2024-04-22 |
6-methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
6-methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochlorideに関する追加情報
Introduction to 6-methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride (CAS No: 2306268-84-6)
6-methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride, identified by its Chemical Abstracts Service (CAS) number 2306268-84-6, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This bicyclic amine derivative has garnered attention due to its unique structural framework and potential biological activities, making it a subject of extensive investigation in drug discovery and development.
The molecular structure of 6-methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride consists of a seven-membered bicyclic system containing two nitrogen atoms, which contributes to its distinct chemical properties and reactivity. The presence of a methyl group at the 6-position further influences its electronic and steric characteristics, enabling diverse interactions with biological targets. This compound’s dihydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in biochemical assays and pharmaceutical formulations.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding interactions of 6-methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride with various protein targets. Studies suggest that its nitrogen-rich scaffold may serve as a key pharmacophore for modulating enzyme activity and receptor binding. For instance, preliminary docking studies have indicated potential interactions with enzymes involved in metabolic pathways, suggesting its utility in the development of therapeutic agents targeting metabolic disorders.
In the realm of medicinal chemistry, the synthesis and modification of bicyclic amine derivatives like 6-methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride have opened new avenues for designing novel drug candidates. The rigid bicyclic core provides structural stability, while the nitrogen atoms offer opportunities for hydrogen bonding and ionic interactions with biological macromolecules. This combination makes it an attractive scaffold for further derivatization to enhance pharmacological properties such as selectivity, potency, and bioavailability.
One notable area of research involves the exploration of diazabicycloalkanes as scaffolds for antimicrobial agents. The unique three-dimensional structure of 6-methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride may confer advantages in disrupting bacterial cell wall synthesis or interfering with essential metabolic processes. Preliminary experiments have shown promising results in inhibiting the growth of certain resistant bacterial strains when tested in vitro, highlighting its potential as a lead compound for developing new antibiotics.
The pharmaceutical industry has long been interested in harnessing natural product-inspired structures to discover new therapeutics. Bicyclic amine derivatives, including 6-methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride, often mimic motifs found in bioactive natural products, lending credibility to their pharmacological potential. Researchers are employing bioprospecting strategies to identify microbial or plant-derived compounds that share structural similarities with this class of molecules, aiming to accelerate the discovery process.
From a synthetic chemistry perspective, the preparation of 6-methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The construction of the bicyclic framework requires careful consideration of reaction conditions to ensure high yield and purity. Advances in catalytic processes and asymmetric synthesis have made it possible to produce complex cyclic structures with greater efficiency, reducing the environmental impact of drug development.
The pharmacokinetic properties of 6-methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride are also under investigation to optimize its therapeutic index. Studies are being conducted to assess its absorption, distribution, metabolism, excretion (ADME) profiles using advanced preclinical models. Understanding these parameters is crucial for designing effective dosing regimens and minimizing potential side effects, ensuring that this compound can progress from laboratory research to clinical trials.
In conclusion,6-methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential biological activities. Its investigation aligns with contemporary trends in drug discovery aimed at addressing unmet medical needs through innovative chemical design and interdisciplinary collaboration between chemists, biologists, and clinicians.
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